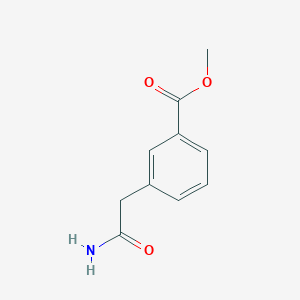
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acrylate, featuring a bromine atom and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-(5-amino-2-methoxyphenyl)acrylate or 3-(5-thio-2-methoxyphenyl)acrylate.
Oxidation: Formation of 3-(5-bromo-2-hydroxyphenyl)acrylate.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol.
Scientific Research Applications
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Boc-4-(phenylamino)piperidine-1-carboxylate
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)acrylate
Uniqueness
(E)-methyl 3-(5-bromo-2-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-10-5-4-9(12)7-8(10)3-6-11(13)15-2/h3-7H,1-2H3/b6-3+ |
InChI Key |
TVABTWMPOVMBFK-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
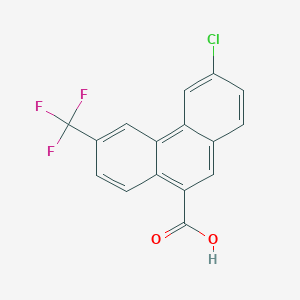
![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)

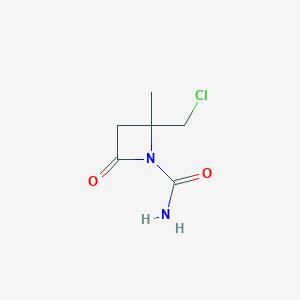
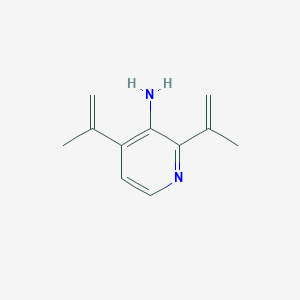
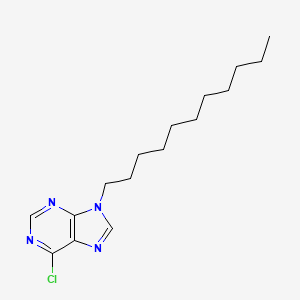

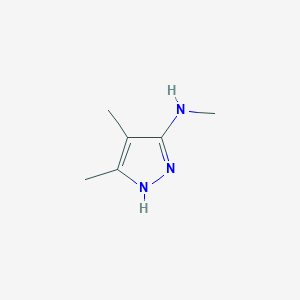

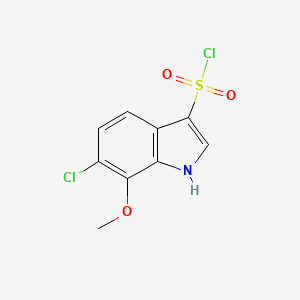
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
